5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide is an organic compound that features a furan ring substituted with bromophenoxy and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step often involves the reaction of the furan ring with 2-bromophenol in the presence of a base such as potassium carbonate.
Attachment of the iodophenyl group: This can be done via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of the bromophenoxy-furan intermediate with 4-iodophenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The furan ring and phenyl groups can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could result in a carboxylic acid derivative.
Scientific Research Applications
5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used as a probe to study biological processes involving furan derivatives.
Mechanism of Action
The mechanism of action of 5-[(2-Bromophenoxy)methyl]-N~2~-(4-iodophenyl)-2-furamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Bromophenoxy)methyl]-N-methyl-N-phenyl-2-furamide: This compound is structurally similar but lacks the iodophenyl group.
5-[(2-Bromophenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide: Another similar compound with a methoxyphenyl group instead of the iodophenyl group.
Properties
Molecular Formula |
C18H13BrINO3 |
---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13BrINO3/c19-15-3-1-2-4-16(15)23-11-14-9-10-17(24-14)18(22)21-13-7-5-12(20)6-8-13/h1-10H,11H2,(H,21,22) |
InChI Key |
UPJVOIQHRWEUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.